Compound 919278
Description
Overview of CDK Family and Their Roles in Cell Cycle and Transcription
Cyclin-dependent kinases (CDKs) are a family of serine/threonine protein kinases that are fundamental to the regulation of key cellular processes in all eukaryotes. wikipedia.org Their primary function is to control the progression of the cell cycle, ensuring that events such as DNA replication and cell division occur in the correct order and only when appropriate. wikipedia.orgnih.gov The activity of CDKs is dependent on their association with regulatory protein subunits called cyclins. wikipedia.orgresearchgate.net When a cyclin binds to a CDK, it forms a heterodimer complex that activates the kinase, which then phosphorylates specific substrate proteins to drive cellular events. researchgate.net
The CDK family can be broadly divided into two main groups based on their primary functions: cell cycle-associated CDKs and transcription-associated CDKs. wikipedia.orgmdpi.com
Cell Cycle CDKs : This group includes CDK1, CDK2, CDK4, and CDK6. mdpi.com They form complexes with various cyclins (like Cyclin D, E, A, and B) at different stages of the cell cycle to regulate transitions from one phase to the next (G1, S, G2, M). researchgate.net For instance, Cyclin D-CDK4/6 complexes initiate the G1 phase, while Cyclin B-CDK1 activity is essential for entry into mitosis. researchgate.netmdpi.com
Transcriptional CDKs : This group, which includes CDK7, CDK8, CDK9, CDK12, and CDK13, plays a crucial role in regulating gene expression. wikipedia.orgmdpi.com They control the process of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II), the enzyme responsible for synthesizing RNA from a DNA template. mdpi.comsci-hub.se This phosphorylation orchestrates the recruitment of other factors needed for transcription initiation, elongation, and termination. sci-hub.senih.gov
The precise control exerted by CDK-cyclin complexes is vital for normal cell function, and their dysregulation is a hallmark of diseases like cancer. nih.govnih.gov
Table 1: Major Human Cyclin-Dependent Kinases and Their Functions
| CDK | Primary Cyclin Partner(s) | Primary Function | Classification |
|---|---|---|---|
| CDK1 | Cyclin A, Cyclin B | Mitotic entry and progression | Cell Cycle |
| CDK2 | Cyclin E, Cyclin A | G1/S transition, S phase progression | Cell Cycle |
| CDK4 | Cyclin D | G1 progression | Cell Cycle |
| CDK6 | Cyclin D | G1 progression | Cell Cycle |
| CDK7 | Cyclin H | Transcription initiation, CDK activation | Transcriptional |
| CDK9 | Cyclin T, Cyclin K | Transcription elongation | Transcriptional |
| CDK12 | Cyclin K | Transcription elongation, DNA damage response | Transcriptional |
| CDK13 | Cyclin K | Transcription elongation | Transcriptional |
Specific Functions of CDK12 and Cyclin K in Gene Expression and DNA Damage Response
CDK12 is a transcription-associated kinase that forms a functional complex with its regulatory partner, Cyclin K (CycK). mdpi.comnih.gov This CDK12/Cyclin K complex is a critical regulator of transcription elongation. mdpi.com One of its primary functions is to phosphorylate the C-terminal domain (CTD) of RNA polymerase II, specifically at the serine 2 (Ser2) position of its repeating heptapeptide (B1575542) sequence. nih.govnih.gov This phosphorylation event is not required for all transcription but is crucial for the expression of a specific subset of genes, particularly those that are unusually long and contain a high number of exons. d-nb.infobiorxiv.org
A prominent and vital group of genes regulated by the CDK12/Cyclin K complex is involved in the DNA Damage Response (DDR). mdpi.comnih.gov The DDR is a network of cellular pathways that detect, signal, and repair DNA damage, thereby maintaining genomic stability. The CDK12/Cyclin K complex is necessary for the proper transcription of key DDR genes. nih.govbiorxiv.org Research has shown that depletion of CDK12 or Cyclin K leads to a marked decrease in the expression of critical DDR proteins. nih.govbiorxiv.org
Consistent with its role in regulating DDR gene expression, the CDK12/Cyclin K complex is essential for maintaining the stability of the genome. mdpi.comnih.gov Cells lacking functional CDK12/Cyclin K exhibit spontaneous DNA damage and show increased sensitivity to various DNA-damaging agents. nih.govd-nb.info This highlights the complex's role as a guardian of the genome, ensuring that the machinery to repair DNA damage is readily available. nih.gov
Table 2: Key DNA Damage Response (DDR) Genes Regulated by the CDK12/Cyclin K Complex
| Gene | Protein Function | Reference |
|---|---|---|
| BRCA1 | Critical for homologous recombination repair of DNA double-strand breaks. | nih.govbiorxiv.org |
| ATR | A master kinase that signals the presence of DNA damage and replication stress. | nih.govbiorxiv.org |
| FANCI | A component of the Fanconi anemia pathway, involved in interstrand crosslink repair. | nih.govbiorxiv.org |
| FANCD2 | A key protein in the Fanconi anemia pathway, activated by FANCI. | nih.govbiorxiv.org |
Dysregulation of CDK12/Cyclin K in Pathological Conditions, with a focus on Cancer
Given its critical role in maintaining genomic stability, it is not surprising that the dysregulation of CDK12 is frequently implicated in cancer. mdpi.comresearchgate.net CDK12 can act as either a tumor suppressor or an oncogene, depending on the cellular context. researchgate.netresearchgate.net
Tumor Suppressor Role : In many cancers, particularly high-grade serous ovarian cancer (HGSOC) and some breast cancers, loss-of-function mutations in CDK12 are observed. researchgate.netnih.gov This inactivation leads to impaired transcription of DDR genes, resulting in a "BRCAness" phenotype characterized by deficient homologous recombination repair. researchgate.net This genomic instability can drive tumorigenesis but also creates a vulnerability, making cancer cells highly sensitive to certain therapies. d-nb.inforesearchgate.net
Oncogenic Role : Conversely, in other cancer types, amplification or overexpression of CDK12 has been noted. researchgate.net Increased CDK12 activity can lead to the enhanced expression of oncogenes, promoting uncontrolled cell proliferation and tumor progression. researchgate.netnih.gov
The central role of CDK12 in both normal and pathological processes has made it an attractive target for therapeutic intervention. This has led to the identification of specific inhibitors, such as Compound 919278 .
High-content phenotypic screening identified this compound as a specific inhibitor of the noncanonical NF-κB signaling pathway. researchgate.netnih.gov Subsequent chemoproteomic analysis revealed that the direct molecular target of this compound is CDK12. researchgate.netnih.gov The compound selectively inhibits CDK12, thereby preventing the phosphorylation of RNA polymerase II's C-terminal domain. researchgate.netnih.gov This action disrupts the transcription of CDK12-dependent genes, including those essential for the noncanonical NF-κB pathway (like MAP3K14) and the DDR. nih.govresearchgate.net By inhibiting CDK12, this compound effectively targets the transcriptional dependencies of certain cancer cells. sci-hub.seresearchgate.net Studies have shown that targeting CDK12 with this compound can inhibit the growth of osteosarcoma cells by regulating components of the noncanonical NF-κB pathway. sci-hub.seresearchgate.net Furthermore, this compound has been identified as a "molecular glue," capable of inducing a complex between CDK12 and DDB1, which can lead to the degradation of Cyclin K. diva-portal.org
Table 3: In Vitro Activity of this compound
| Parameter | Description | Value | Cell Line | Reference |
|---|---|---|---|---|
| Kd | Dissociation constant for CDK12 binding. | 5.6 μM | - | sigmaaldrich.com |
| IC50 | Inhibition of TWEAK-induced p52 nuclear translocation. | 167 nM | U-2 OS | sigmaaldrich.com |
| IC50 | Inhibition of TWEAK-induced MAP3K14 mRNA production. | 320 nM | U-2 OS | sigmaaldrich.com |
| Inhibition | Reduction of CDK12-mediated Pol II CTD Ser2 phosphorylation. | 57% at 1 μM | U-2 OS | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSSISUOJZBZFT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Identification and Characterization of Compound 919278
Discovery of Compound 919278 through High-Content Phenotypic Screening
This compound was discovered through a high-content phenotypic screen designed to identify molecules that could specifically inhibit the noncanonical Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov This type of screening focuses on observing the effects of compounds on cellular characteristics, or phenotypes, rather than on a predetermined molecular target. drugtargetreview.com
The screen was engineered to find inhibitors of the p52 nuclear translocation that is dependent on the lymphotoxin β receptor (LTβR) and tumor necrosis factor (TNF) receptor superfamily member 12A (FN14). nih.gov Crucially, the screen was designed to exclude compounds that also blocked the canonical NF-κB pathway, which is characterized by the nuclear translocation of p65. nih.gov This specificity allowed for the isolation of this compound as a selective modulator of the noncanonical pathway, a critical signaling cascade in immunity and certain cancers. researchgate.netnih.gov While some phenotypic screens have been used to identify compounds active against Ewing sarcoma, the discovery of this compound was specifically linked to its effect on the NF-κB pathway. researchgate.netnih.govnih.gov
Initial Identification as a Micromolar CDK12 Inhibitor
Following its discovery, initial investigations into the mechanism of action of this compound identified it as an inhibitor of Cyclin-Dependent Kinase 12 (CDK12). researchgate.netnih.gov The compound demonstrated a binding affinity for CDK12 in the micromolar range, with a reported Kd of 5.6 µM. researchgate.net
Despite this relatively modest binding affinity, the compound showed significant downstream transcriptional effects. researchgate.net For instance, at a concentration of 1 µM, this compound was able to reduce the phosphorylation of Serine 2 (Ser2) on the C-terminal domain of RNA Polymerase II by 57%. vulcanchem.com This phosphorylation event is a key function of CDK12 and is essential for transcriptional elongation. vulcanchem.comnih.gov Further cellular assays revealed that this compound could inhibit the binding of the CDK12/Cyclin K complex with an IC₅₀ between 50-68 nM and reduce the mRNA levels of MAP3K14, a key gene in the noncanonical NF-κB pathway, with an IC₅₀ of 0.32 µM. vulcanchem.com
A kinome-wide screening against 344 kinases demonstrated the compound's specificity; at a 1 µM concentration, it inhibited fewer than 35% of the kinases tested, showing a more than 100-fold selectivity for CDK12 over most other cyclin-dependent kinases, including CDK1–7, CDK9, and CDK14–18. vulcanchem.com
| Assay | Target/Process | Cell Line | Potency (IC₅₀/EC₅₀) | Source |
|---|---|---|---|---|
| Binding Affinity (Kd) | CDK12 | N/A (Biochemical) | 5.6 µM | researchgate.net |
| Complex Inhibition (IC₅₀) | CDK12/CCNK Binding | U-2 OS | 50–68 nM | vulcanchem.com |
| mRNA Reduction (IC₅₀) | MAP3K14 mRNA | U-2 OS | 0.32 µM | vulcanchem.com |
| DDB1 Recruitment (EC₅₀) | CDK12-Cyclin K | N/A (In Vitro) | 38 ± 1 nM | researchgate.net |
Target Deconvolution via Chemoproteomics: Confirmation of CDK12 as a Primary Target
To definitively identify the molecular target of this compound, researchers employed chemoproteomics. researchgate.netnih.gov This powerful technique is used to determine the specific protein targets of a small molecule within a complex cellular environment. nih.govnih.govevotec.com The process often involves using the compound as a "bait" to capture its binding partners from cell lysates, which are then identified using mass spectrometry. nih.govbiognosys.com
Chemoproteomic analysis for this compound unequivocally identified CDK12 as its primary cellular target. researchgate.netnih.gov This finding was validated by observing that the global transcriptional changes induced by this compound were highly similar to those caused by either siRNA-mediated knockdown of CDK12 or treatment with a different known CDK inhibitor, THZ1. nih.gov The results confirmed that the phenotypic effects observed in the initial screen—specifically the inhibition of noncanonical NF-κB signaling—were a direct result of the compound's inhibition of CDK12's transcriptional regulatory function. researchgate.netnih.gov Further structural studies have revealed that this compound, along with other structurally diverse molecules like SR-4835 and CR8, acts as a "molecular glue," inducing a novel interaction between CDK12 and DDB1, a component of an E3 ubiquitin ligase complex. researchgate.netdiscngine.com
Mechanism of Action and Molecular Interactions
Compound 919278 as a Molecular Glue Degrader of Cyclin K
This compound functions as a molecular glue, a type of small molecule that induces an interaction between two proteins that would not normally associate. discngine.com In this case, it facilitates the interaction between Cyclin-Dependent Kinase 12 (CDK12) and DNA Damage-Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase complex. researchgate.netcytoskeleton.comnih.gov This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12. cytoskeleton.comnih.gov
Induction of Ternary Complex Formation: CDK12-Cyclin K-DDB1
The primary mechanism of this compound is the formation of a stable ternary complex consisting of CDK12-Cyclin K, this compound, and DDB1. researchgate.netdiva-portal.org Despite its low molecular weight, this compound potently recruits DDB1 to the CDK12-Cyclin K complex. researchgate.netresearchgate.net Structural and biophysical studies have confirmed that various chemically diverse compounds can trigger Cyclin K degradation by promoting the formation of this ternary complex. researchgate.net The formation of this higher molecular weight complex is a critical step that brings the E3 ligase machinery into close proximity with Cyclin K, marking it for degradation. nih.gov
Structural Basis of Molecular Glue Activity: Hinge Interactions and DDB1 Engagement
The crystal structure of the CDK12-Cyclin K-DDB1-919278 ternary complex (PDB ID: 8BUA) provides a detailed understanding of its molecular glue activity. diva-portal.orgrcsb.org this compound binds in a manner that satisfies key interactions with both CDK12 and DDB1. researchgate.net
Key interactions include:
Hinge Interactions with CDK12: The aminobenzimidazole group of this compound forms hinge interactions with the CDK12 protein. diva-portal.org It also engages with CDK12's Tyr815 through hydrogen bonding and has a CAr-H···O interaction with Glu814. researchgate.net
DDB1 Engagement: The isoindolinone "gluing" moiety of this compound extends into the interface between the two proteins and engages with Arg928 of DDB1 through π-cation interactions. researchgate.netdiva-portal.org This interaction is a crucial element for the stabilization of the ternary complex and is a common feature among many Cyclin K degraders. discngine.comresearchgate.net
Even though it is smaller than other degraders, this compound effectively bridges the CDK12 and DDB1 interface, showcasing that even small, fragment-like compounds can achieve potent molecular glue activity. researchgate.net
Comparison with Other Cyclin K Degraders (e.g., CR8, SR-4835, 21195)
This compound is part of a growing class of Cyclin K molecular glue degraders that includes compounds like CR8, SR-4835, and 21195. discngine.com While these compounds are chemically diverse, they share a common mechanism of inducing the CDK12-DDB1 interaction. discngine.comresearchgate.net
Comparative Features of Cyclin K Degraders:
| Compound | Key Structural Features & Interactions | CDK12 Binding Affinity | Cyclin K Degradation Potency (EC50) |
| This compound | Smaller scaffold, isoindolinone gluing moiety, π-cation interaction with DDB1 Arg928. researchgate.netdiva-portal.org | Weak (5.6 µM) researchgate.net | Potent (38 ± 1 nM) researchgate.netresearchgate.net |
| CR8 | Purine-based scaffold with a phenylpyridine gluing moiety. discngine.com | 40-200 nM researchgate.net | 135 nM chemrxiv.org |
| SR-4835 | Dichlorobenzimidazole gluing moiety, CDK12 selective. discngine.comresearchgate.net | Selective for CDK12/13 researchgate.net | Potent degrader nih.gov |
| 21195 | Structurally distinct from CR8 and SR-4835. discngine.com | Not specified | Potent degrader researchgate.net |
A key finding is that potent cyclin K degradation does not always correlate with strong CDK12 inhibition. diva-portal.org For instance, this compound exhibits weak binding affinity for CDK12 but is a very potent degrader of Cyclin K. researchgate.netresearchgate.net This highlights that the "gain-of-function" as a molecular glue is a distinct and tunable property separate from kinase inhibition. researchgate.netresearchgate.net
Impact on Transcription: Phosphorylation of RNA Polymerase II C-Terminal Domain
The CDK12-Cyclin K complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). nih.govcarricktherapeutics.com Specifically, it is involved in the phosphorylation of serine 2 (Ser2) of the CTD heptapeptide (B1575542) repeats, a modification essential for transcriptional elongation and processing of messenger RNA. nih.govnih.gov
By inducing the degradation of Cyclin K, this compound disrupts the function of the CDK12-Cyclin K complex. nih.gov This leads to reduced phosphorylation of the Pol II CTD. nih.gov The inhibition of CDK12 activity, either through direct inhibitors or by degrading its cyclin partner, has been shown to prevent the expression of specific genes, including those involved in the DNA damage response and the noncanonical NF-κB pathway. nih.govsci-hub.se This results in distinct transcriptional signatures compared to compounds that only inhibit CDK12 without degrading Cyclin K. researchgate.netresearchgate.net
Weak CDK12 Binding Affinity vs. Pronounced Downstream Transcriptional Effects
A remarkable characteristic of this compound is the disparity between its weak binding affinity for CDK12 (IC50 of 5.6 µM) and its potent downstream transcriptional effects. researchgate.net This initially prompted the hypothesis that it might possess a "gain-of-function" activity beyond simple kinase inhibition. researchgate.net
Indeed, despite its weak affinity for the CDK12 active site, this compound is highly effective at inducing the formation of the CDK12-DDB1 ternary complex and subsequent degradation of Cyclin K (EC50 of 38 ± 1 nM). researchgate.netresearchgate.net This demonstrates that the efficiency of a molecular glue is not solely dependent on high-affinity binding to its primary target. researchgate.net The ability to effectively recruit the E3 ligase and stabilize the ternary complex is the more critical determinant of its degradation potency. researchgate.net This decoupling of inhibitory activity from degradation activity offers a unique therapeutic opportunity, allowing for the design of molecules that are potent degraders with potentially fewer off-target effects related to kinase inhibition. researchgate.netresearchgate.net The significant transcriptional changes observed with this compound are therefore a direct consequence of its potent molecular glue activity leading to Cyclin K depletion, rather than its weak inhibition of CDK12. researchgate.netnih.gov
Biological Pathways and Cellular Responses
Modulation of Noncanonical NF-κB Signaling Pathway by Compound 919278.nih.govmdpi.comresearchgate.netmolnova.cn
This compound has emerged as a specific modulator of the noncanonical Nuclear Factor-κB (NF-κB) signaling pathway. nih.govchemsrc.com This pathway is distinct from the canonical NF-κB pathway and plays a crucial role in immune responses, lymphoid organogenesis, and cell survival. mdpi.comgenecards.org The central kinase in this pathway is the NF-κB-inducing kinase (NIK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14). genecards.orgresearchgate.net Activation of receptors like the lymphotoxin β receptor (LTβR) or FN14 leads to the stabilization of NIK, which then phosphorylates and activates IKKα. mdpi.comnih.gov This, in turn, leads to the processing of the p100 protein (encoded by the NFKB2 gene) into its p52 subunit, which then translocates to the nucleus with RelB to activate target gene transcription. researchgate.netnih.gov
Inhibition of LTβR- and FN14-Dependent Nuclear Translocation of p52.mdpi.comresearchgate.netmolnova.cn
High-content phenotypic screening first identified this compound as a potent and specific inhibitor of the nuclear translocation of the p52 subunit of NF-κB. nih.govresearchgate.netresearchgate.net This inhibition is observed upon stimulation of the noncanonical pathway through the lymphotoxin β receptor (LTβR) and the tumor necrosis factor (TNF) receptor superfamily member 12A (FN14). researchgate.netmolnova.cnresearchgate.net Crucially, the inhibitory action of this compound is selective for the noncanonical pathway. researchgate.net It does not prevent the TNF-α receptor-mediated nuclear translocation of p65 (RelA), a key event in the canonical NF-κB pathway. researchgate.netmolnova.cnresearchgate.net This specificity makes it a valuable tool for dissecting the distinct roles of the two NF-κB signaling arms.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | IC50 Value | Assay System | Source(s) |
|---|---|---|---|
| LTβR Inhibition | 0.169 µM | TWEAK-stimulated cells | molnova.cn |
| p52 Nuclear Translocation | 0.167 µM | FN14-dependent assay | molnova.cn |
| CDK12/Cyclin K Binding | 30 - 68 nM | U-2 OS cells | molnova.cnvulcanchem.com |
Prevention of MAP3K14 (NIK) and NFKB2 (p100) Expression and Accumulation.mdpi.comresearchgate.netmolnova.cnresearchgate.net
The inhibitory effect of this compound on p52 translocation is a downstream consequence of its primary mechanism. Chemoproteomic studies revealed that the direct molecular target of this compound is Cyclin-Dependent Kinase 12 (CDK12). nih.govresearchgate.netresearchgate.net CDK12, in complex with its regulatory partner Cyclin K, is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. nih.govresearchgate.netvulcanchem.com
By inhibiting CDK12, this compound prevents the efficient transcription of key genes in the noncanonical NF-κB pathway. mdpi.comresearchgate.net Specifically, it blocks the LTβR- and FN14-dependent expression of MAP3K14 (which encodes NIK) and NFKB2 (which encodes p100). mdpi.comresearchgate.net This reduction in messenger RNA (mRNA) levels leads to insufficient translation of NIK and p100 proteins, thereby preventing the accumulation required for pathway activation. mdpi.com This mechanism effectively shuts down the signaling cascade at its inception. nih.govresearchgate.netresearchgate.net
Transcriptional Regulation of Genes Involved in DNA Damage Response, Mitosis, and DNA Replication.mdpi.comresearchgate.net
The role of the CDK12-Cyclin K complex extends beyond NF-κB signaling. It is a key regulator of transcription for a broad set of genes, particularly those that are long and involved in fundamental cellular processes. researchgate.net Studies have shown that Cyclin K and CDK12 are critical for regulating the DNA damage response (DDR), mitosis, and DNA replication. mdpi.commdpi.comnih.gov
Inhibition of CDK12 by compounds like 919278 disrupts the transcription of genes essential for DNA repair, such as BRCA1. vulcanchem.com This function is critical for maintaining genomic stability. mdpi.com Furthermore, Cyclin K deficiency has been shown to cause mitotic defects, including chromosome misalignment and the formation of multinucleated cells, which may stem from the transcriptional downregulation of mitotic regulators. mdpi.com The CDK12-Cyclin K complex also regulates the assembly of the pre-replicative complex, which is essential for the G1-S phase transition in the cell cycle. mdpi.com Therefore, by targeting CDK12, this compound can profoundly impact these core cellular maintenance programs. mdpi.comresearchgate.net
Effects on Cancer Cell Proliferation and Growth through Cyclin K Depletion.researchgate.net
The consequences of CDK12 inhibition by this compound have significant implications for oncology. vulcanchem.com Research has shown that Cyclin K is essential for the proliferation and growth of various cancer cells, including those in testicular, prostate, and lung cancers. mdpi.com
Interestingly, this compound and other chemically diverse molecules have been found to act as "molecular glue degraders". researchgate.netresearchgate.netdiscngine.com They induce the depletion of Cyclin K by mediating an interaction between the CDK12-Cyclin K complex and the DDB1–CUL4–RBX1 E3 ubiquitin ligase, marking Cyclin K for proteasomal degradation. researchgate.netresearchgate.net Given that Cyclin K is required for the kinase activity of CDK12 and plays a direct role in cell proliferation, its degradation is a powerful mechanism to halt cancer cell growth. mdpi.comaacrjournals.org Studies have confirmed that both the knockdown of Cyclin K and its chemical-mediated degradation dramatically reduce cancer cell viability and proliferation. mdpi.com
Potential Link to Autophagy via AKT/FOXO3 Pathway.molnova.cn
Emerging research has connected CDK12 inhibition to the process of autophagy, a cellular recycling mechanism that can either promote cell survival or cell death depending on the context. nih.gov Studies in colorectal cancer have shown that inhibiting CDK12 triggers autophagy by upregulating the expression of Autophagy Related Gene 7 (ATG7). nih.gov
The mechanism appears to be mediated through the AKT/FOXO3 signaling pathway. nih.gov The AKT kinase normally phosphorylates and inactivates the transcription factor FOXO3 by sequestering it in the cytoplasm. mdpi.comfrontiersin.org Research suggests that CDK12 interacts with and regulates AKT. nih.gov Inhibition of CDK12 leads to reduced AKT activity, allowing FOXO3 to enter the nucleus and transcriptionally upregulate target genes, including ATG7, thereby initiating autophagy. nih.govijbs.comnih.gov This finding suggests that the cellular response to this compound may involve a complex interplay between transcriptional regulation and autophagic processes.
Influence on WNT-β-catenin and ErbB-PI3K-AKT Signaling Pathways in Breast Cancer.researchgate.net
The influence of CDK12 extends to other critical oncogenic pathways, particularly in the context of breast cancer. mdpi.comnih.gov The WNT-β-catenin and ErbB-PI3K-AKT signaling pathways are frequently hyperactivated in breast cancer, contributing to tumor initiation, growth, and therapeutic resistance. nih.govnih.govmdpi.com
Research has demonstrated that CDK12 can augment these pathways by increasing the mRNA expression of WNT ligands and the adaptor protein IRS1. mdpi.com By inhibiting CDK12, this compound is expected to suppress these pro-tumorigenic signals. This provides a potential therapeutic avenue, as crosstalk between the PI3K/AKT and WNT pathways is a known mechanism of resistance to targeted therapies in breast cancer. mdpi.comnih.govnih.gov
Table 2: Summary of Cellular Pathways Modulated by this compound via CDK12 Inhibition
| Pathway | Key Proteins Affected | Consequence of Inhibition | Source(s) |
|---|---|---|---|
| Noncanonical NF-κB | NIK (MAP3K14), p100/p52 | Blocked p52 nuclear translocation, suppressed signaling | nih.govmdpi.comresearchgate.netresearchgate.net |
| DNA Damage Response | BRCA1, other DDR genes | Impaired transcription of repair genes | mdpi.comvulcanchem.com |
| Cell Proliferation | Cyclin K | Degradation of Cyclin K, reduced cancer cell growth | mdpi.comresearchgate.netdiscngine.com |
| Autophagy | AKT, FOXO3, ATG7 | Induction of autophagy | nih.gov |
Research Methodologies and Analytical Approaches
Chemical Synthesis and Derivatization Studies of Compound 919278
The synthesis and study of this compound and its analogs have been instrumental in uncovering the principles of molecular glue-mediated protein degradation.
Investigations into a wide array of chemical structures have been crucial for understanding how small molecules can induce the degradation of Cyclin K. discngine.com Studies evaluating numerous candidate degraders revealed that compounds with significant chemical diversity could function as molecular glues. discngine.comrcsb.org This includes known kinase inhibitors as well as small fragments. ionopticks.com
The central finding from these SAR studies is that the ability to degrade Cyclin K is not solely dependent on inhibiting its partner kinase, CDK12. Instead, the critical feature is a "gluing moiety"—an aromatic system that extends from the core of the molecule to facilitate a new protein-protein interaction. discngine.com This moiety on the degrader molecule bridges the CDK12-Cyclin K complex with the DDB1-CUL4-RBX1 E3 ubiquitin ligase. rcsb.orgionopticks.com A key interaction for stabilizing this newly formed ternary complex is between the gluing moiety and the residue Arginine 928 (Arg928) on DDB1. rcsb.orgionopticks.com
This compound is considered a minimal molecular glue for the engagement of DDB1 and CDK12. diva-portal.org Despite its low molecular weight and weak binding affinity for CDK12 (IC50 of 5.6 µM), it potently recruits DDB1 to the CDK12-Cyclin K complex. researchgate.net This demonstrates that strong kinase inhibition is not a prerequisite for potent degradation activity. rcsb.org The research has shown that the degree of CDK12 inhibition versus Cyclin K degradation can be adjusted, offering distinct therapeutic possibilities. rcsb.org
The study of compounds like 919278 has led to the establishment of clear design principles for this class of molecules. discngine.comresearchgate.net Molecular glue degraders function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. chemrxiv.org
A primary design principle involves leveraging an existing, often low-affinity, interaction between the target protein and an E3 ligase component. researchgate.netchemrxiv.org The molecular glue binds to a pocket on the target protein, such as the ATP-binding site of CDK12, and presents a surface-exposed chemical group that enhances the interaction with the E3 ligase machinery. discngine.comdiva-portal.org In the case of Cyclin K degraders, the molecules bind to CDK12 and promote the formation of a ternary complex with DDB1. chemrxiv.orgnih.gov The π-cation interaction between the degrader's gluing moiety and DDB1's Arg928 residue is a critical stabilizing force for this complex. diva-portal.orgchemrxiv.org
This strategy has proven effective for converting traditional kinase inhibitors into potent protein degraders by appending appropriate gluing moieties. chemrxiv.orgnih.gov The systematic analysis of these structure-activity relationships provides a conceptual framework for the rational design of new molecular glues. rcsb.org
Exploration of Structure-Activity Relationships (SAR) for Cyclin K Degradation.
Spectroscopic Characterization Techniques Applied to this compound
A variety of sophisticated analytical techniques have been employed to characterize this compound and its interactions with target proteins at a molecular level.
X-ray crystallography has provided definitive structural evidence for the mechanism of action of this compound. The crystal structure of the ternary complex formed by DDB1, the CDK12-Cyclin K complex, and this compound has been solved (PDB ID: 8BUA). discngine.comrcsb.orgebi.ac.uk This structure reveals how a small molecule can act as a molecular adhesive, holding the kinase complex and the E3 ligase component together. diva-portal.org
The analysis of the 8BUA structure shows this compound nestled at the interface between CDK12 and DDB1. researchgate.net It makes hydrogen bond interactions with the hinge region of CDK12's ATP-binding pocket and simultaneously engages with DDB1. diva-portal.orgresearchgate.net Specifically, the structure confirms a crucial π-cation interaction between the compound and Arg928 of DDB1. diva-portal.orgresearchgate.net The crystallographic data for this complex provides a detailed blueprint of the induced protein-protein interactions.
Table 1: Crystallographic Data for the DDB1-CDK12-Cyclin K-919278 Ternary Complex
This table summarizes the key details from the X-ray diffraction experiment for PDB entry 8BUA.
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 8BUA | rcsb.orgebi.ac.uk |
| Method | X-RAY DIFFRACTION | rcsb.orgebi.ac.uk |
| Resolution | 3.19 Å | rcsb.orgebi.ac.uk |
| R-Value Work | 0.201 | rcsb.org |
| R-Value Free | 0.225 | rcsb.org |
| Space Group | P 31 2 1 | rcsb.org |
| Total Structure Weight | 499.25 kDa | rcsb.org |
Biophysical assays are essential for quantifying the interactions between the degrader, the target protein, and the E3 ligase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used technique to measure the formation of the ternary complex in vitro. bmglabtech.comnih.gov This homogeneous assay is highly sensitive and suitable for high-throughput screening. nih.govbmglabtech.com
In studies of Cyclin K degraders, TR-FRET assays were used to measure the dose-dependent formation of the DDB1-CDK12-Cyclin K complex induced by various compounds. researchgate.net For this compound, these assays demonstrated potent activity, showing that it induces the recruitment of DDB1 to CDK12-Cyclin K with a half-maximal effective concentration (EC50) of 38 ± 1 nM. researchgate.net Isothermal Titration Calorimetry (ITC) is another powerful biophysical method used to confirm ternary complex formation and determine the thermodynamic parameters of the binding events, although specific ITC data for this compound is not detailed in the provided context. bmglabtech.com
Table 2: Biophysical Data for this compound
This table highlights the potency of this compound in forming the key ternary complex.
| Assay Type | Measurement | Value | Reference |
|---|---|---|---|
| TR-FRET | DDB1 recruitment to CDK12-cyclin K (EC50) | 38 ± 1 nM | researchgate.net |
X-ray Crystallography of Ternary Complexes (e.g., CDK12-Cyclin K-DDB1-919278).
Computational Chemistry and Molecular Modeling of this compound
Computational approaches have become increasingly important in the discovery and optimization of molecular glue degraders. biorxiv.org These methods allow for the simulation and prediction of the complex molecular interactions that govern the formation of ternary complexes. biorxiv.orgnih.gov
Techniques such as protein-protein docking are used to predict plausible interaction surfaces between the target protein and the E3 ligase. biorxiv.org Following docking, all-atom Molecular Dynamics (MD) simulations can refine these interfaces, providing a more accurate picture of the interactions. biorxiv.org For instance, the computational toolkit GlueMap was developed specifically to model targeted protein degradation by molecular glues and was validated using the DDB1-dependent degradation of Cyclin K as a case study. biorxiv.org This toolkit integrates MD simulations and machine learning to predict the stability of ternary complexes and guide the optimization of degrader compounds. biorxiv.org
Furthermore, virtual screening of compound libraries against the protein-protein interface has been used to identify novel chemical scaffolds with the potential to act as molecular glues for Cyclin K degradation. discngine.comdiva-portal.org These computational strategies accelerate the discovery process and provide valuable insights into the mechanisms of action, complementing experimental data from biophysical and structural studies.
Table 3: Mentioned Chemical Compounds
| Compound Name | Systematic Name / Description |
|---|---|
| This compound | 3-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid |
| CR8 | (2R)-2-[[9-cyclopentyl-7,7-dimethyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b] ebi.ac.ukvulcanchem.comdiazepin-2-yl]amino]-3-methyl-1-butanol |
| SR-4835 | A CDK12 inhibitor and Cyclin K degrader |
| 21195 | A compound identified as a Cyclin K molecular glue degrader |
| DS18 | A derivative of SR-4835 and potent Cyclin K degrader |
| HQ461 | A Cyclin K degrader |
| NCT02 | A Cyclin K degrader |
| dCeMM2/3/4 | A series of Cyclin K molecular glue degraders |
| THZ531 | A covalent CDK12/13 inhibitor |
| Dinaciclib | A pan-CDK inhibitor |
Molecular Docking and Dynamics Simulations.
High-Throughput Screening and Chemoproteomics for Target Identification
The initial discovery of this compound's unique biological activity stemmed from a high-content phenotypic screen. This high-throughput screening (HTS) was designed to identify inhibitors of the noncanonical NF-κB signaling pathway. researchgate.netnih.govgoogle.com The screen specifically monitored the ligand-induced nuclear translocation of the p52 subunit, a hallmark of this pathway's activation. researchgate.netgoogle.com
Following the phenotypic identification, chemoproteomics was employed to pinpoint the direct molecular target of this compound. This powerful technique, which uses chemical probes to identify drug-protein interactions within a complex biological sample, unequivocally identified CDK12 as the binding target. researchgate.netnih.govgoogle.com This coupling of a phenotypic screen with target deconvolution via chemoproteomics was crucial in linking the observed phenotype (inhibition of noncanonical NF-κB signaling) to a specific molecular mechanism (inhibition of CDK12). researchgate.netgoogle.com
Cellular and Biochemical Assays
A variety of cellular and biochemical assays were employed to validate the findings from screening and proteomics and to dissect the functional consequences of CDK12 inhibition by this compound.
These assays confirmed that this compound is a specific inhibitor of the noncanonical NF-κB pathway. It effectively blocked the nuclear translocation of the p52 subunit, which is dependent on the lymphotoxin β receptor (LTβR) and tumor necrosis factor (TNF) receptor superfamily member 12A (FN14). researchgate.netnih.govgoogle.com Crucially, the compound did not affect the TNF-α receptor-mediated nuclear translocation of the p65 subunit, demonstrating its selectivity for the noncanonical over the canonical NF-κB pathway. researchgate.netnih.govgoogle.com
The identification of CDK12 as the target of this compound suggested a mechanism rooted in transcriptional regulation. Inhibition of CDK12 with this compound led to pronounced downstream transcriptional effects. nih.govgoogleapis.com Studies showed that treatment with the compound resulted in global transcriptional changes similar to those caused by siRNA-mediated knockdown of CDK12. researchgate.netnih.gov Specifically, this inhibition led to a decrease in the transcripts for MAP3K14 (which encodes NIK, a central kinase in the noncanonical pathway) and NFKB2 (which encodes the p100 precursor to p52). sigmaaldrich.comnih.gov This reduction in essential gene expression prevents the accumulation of the NIK and p100 proteins required for pathway activation. sigmaaldrich.comnih.gov These findings highlight that the compound's inhibitory effect on the NF-κB pathway is a direct result of its impact on the transcription of key pathway components.
To directly assess the impact of this compound on protein stability, particularly its molecular glue-induced degradation of Cyclin K, specialized reporter assays were utilized. One such assay was a dual-color Cyclin K–enhanced green fluorescent protein (eGFP) stability reporter assay in HEK293T cells. nih.gov This system allows for the quantitative measurement of Cyclin K degradation induced by a compound. In these assays, this compound was shown to be a weaker degrader of Cyclin K compared to more potent molecular glues like CR8 and 21195. nih.gov
| Assay Type | Purpose | Key Findings for this compound | References |
| High-Content Phenotypic Screen | Identify inhibitors of noncanonical NF-κB signaling | Identified as a specific inhibitor of p52 nuclear translocation. | researchgate.net, nih.gov, google.com |
| Chemoproteomics | Direct molecular target identification | CDK12 was identified as the direct binding target. | researchgate.net, nih.gov, google.com |
| TR-FRET Assay | In vitro measurement of DDB1 recruitment to CDK12 | Potently recruits DDB1 to CDK12–cyclin K (EC₅₀ = 38 ± 1 nM). | nih.gov, googleapis.com |
| Kinase Binding Assay | Measure binding affinity to the direct target | Shows weak binding affinity to CDK12 (IC₅₀ = 5.6 µM). | nih.gov, googleapis.com |
| Cyclin K-eGFP Stability Reporter | Measure compound-induced degradation of Cyclin K in cells | Characterized as a weaker degrader compared to other molecular glues. | nih.gov |
| Transcriptional Analysis | Assess effects on gene expression | Decreased mRNA levels of MAP3K14 and NFKB2. | sigmaaldrich.com, nih.gov |
Therapeutic Implications and Future Directions for Compound 919278 Research
Compound 919278 as a Potential Therapeutic Target in Oncology
The role of this compound in oncology is centered on its ability to inhibit CDK12, a kinase involved in regulating gene transcription. vulcanchem.comaacrjournals.org By targeting CDK12, the compound affects the expression of genes crucial for cancer cell survival and proliferation, particularly those involved in DNA damage repair and oncogenic signaling pathways. vulcanchem.comresearchgate.net
Targeting transcription-associated CDKs like CDK12 is considered a viable strategy for cancers that are driven by and dependent on specific transcription factors. aacrjournals.org
NF-κB (Nuclear Factor kappa B): this compound has been shown to inhibit the noncanonical NF-κB pathway. researchgate.netnih.gov It achieves this by preventing the expression of MAP3K14 (which encodes the kinase NIK) and NFKB2 (which encodes p100), key components of this pathway. researchgate.netnih.gov Depleting CDK12 or inhibiting it with this compound leads to insufficient levels of NIK and p100 proteins, thereby blocking the pathway's activation. nih.gov This mechanism is critical for impeding survival pathways in cancers like multiple myeloma and lymphoma. vulcanchem.com
MYC and EWS-FLI1: There is strong evidence that inhibiting transcription-associated CDKs is therapeutically relevant for cancers dependent on transcription factors such as MYC (found in neuroblastoma) and the EWS-FLI1 fusion protein (found in Ewing sarcoma). aacrjournals.org The therapeutic strategy involves targeting the cellular machinery that these specific oncogenic transcription factors rely upon for their function. aacrjournals.orgnih.govmdpi.com
This compound demonstrates a distinct "molecular glue" mechanism that may offer advantages in overcoming resistance. It functions by inducing a complex between CDK12 and DNA damage-binding protein 1 (DDB1), part of an E3 ligase complex, leading to the degradation of CDK12's partner, Cyclin K. diva-portal.orgnih.gov
While resistance can develop to CDK12-targeting drugs, for instance through specific mutations in the CDK12 protein, the unique structural and functional properties of different inhibitors like this compound are a key area of research. researchgate.net It potently recruits DDB1 to the CDK12-cyclin K complex despite having a weak binding affinity for CDK12 itself, a "gain-of-function" activity that distinguishes it from more classical inhibitors. researchgate.netnih.gov This suggests that its mechanism may be effective against resistance patterns developed in response to other CDK inhibitors. The structural diversity among molecular glues that target Cyclin K degradation, including this compound, highlights that different chemical scaffolds can achieve a similar outcome, providing multiple avenues to potentially circumvent resistance. escholarship.org
Research has specifically pointed to the potential of this compound in certain cancer models.
Osteosarcoma: Targeting CDK12 with this compound has been shown to inhibit osteosarcoma cells. researchgate.netaacrjournals.org This inhibition is achieved by transcriptionally regulating components of the noncanonical NF-κB signaling pathway. researchgate.netaacrjournals.org Studies in porcine models of osteosarcoma have also shown the relevance of targeting specific cellular pathways present in this cancer type. nih.gov
Colorectal Cancer: Genomic alterations in CDK12 are found in various cancers, including colorectal cancer. researchgate.net The noncanonical NF-κB pathway, which this compound inhibits, is a known therapeutic target in colorectal cancer. nih.gov Natural compounds that suppress NF-κB signaling have demonstrated anti-tumor activity in colorectal cancer cells, supporting the rationale for using inhibitors like this compound. nih.gov
| Research Finding | Cancer Model(s) | Source(s) |
| Inhibits osteosarcoma cells by transcriptionally regulating the noncanonical NF-κB signaling pathway. | Osteosarcoma | researchgate.net, aacrjournals.org |
| Inhibition of the noncanonical NF-κB pathway impedes survival pathways. | Multiple Myeloma, Lymphoma | vulcanchem.com |
| CDK12 genomic changes are associated with this cancer type, and the NF-κB pathway is a relevant target. | Colorectal Cancer | researchgate.net |
| Inhibition of transcription-associated CDKs is a viable strategy for cancers dependent on key transcription factors. | Neuroblastoma, Ewing Sarcoma | aacrjournals.org |
Overcoming Cellular Resistance to Existing CDK12/Cyclin K Degraders.
Distinct Transcriptional Signatures from Classical CDK12 Inhibitors
The mechanism of this compound leads to transcriptional effects that can be distinguished from classical, ATP-competitive CDK12 inhibitors. A key function of CDK12 is to phosphorylate the C-terminal domain (CTD) of RNA polymerase II, which is essential for transcriptional elongation. vulcanchem.com
Inhibition of CDK12 with this compound, the covalent CDK inhibitor THZ1, or through siRNA-mediated knockdown results in similar global transcriptional changes. nih.gov These changes include preventing the expression of MAP3K14 (NIK) by reducing the phosphorylation of the RNA polymerase II CTD. nih.gov However, the "molecular glue" activity of this compound is a defining feature. diva-portal.orgnih.gov Despite its weak binding affinity for the CDK12 active site (IC50 of 5.6 µM), it is highly potent in recruiting DDB1 (EC50 = 38 ± 1 nM), which is not a characteristic of all CDK12 inhibitors. researchgate.netnih.gov This gain-of-function activity suggests its transcriptional signature is driven not just by kinase inhibition but by the induced degradation of Cyclin K. nih.govescholarship.org This dual activity of kinase inhibition and selective degradation leads to a robust inactivation of CDK12. nih.gov
| Compound | Mechanism of Action | Key Measurement (Affinity/Potency) | Source(s) |
| This compound | Molecular glue degrader; induces CDK12-DDB1 complex formation leading to Cyclin K degradation. Also a weak kinase inhibitor. | CDK12 Binding IC50: 5.6 µM DDB1 Recruitment EC50: 38 ± 1 nM | researchgate.net, nih.gov |
| CR8 | Molecular glue degrader and promiscuous CDK inhibitor. | Not specified for direct comparison | nih.gov |
| THZ1 | Covalent CDK inhibitor. | Not specified for direct comparison | nih.gov |
Opportunities in Autoimmunity and Cancer
The discovery of this compound was the result of a phenotypic screen to find inhibitors of the noncanonical NF-κB pathway, which is critical for both inflammation and cancer. researchgate.netnih.gov By identifying CDK12 as the molecular target, research has established a direct link between this kinase and the NF-κB pathway. researchgate.netnih.gov This connection presents a unique therapeutic opportunity to target diseases where this pathway is dysregulated.
Autoimmunity: The noncanonical NF-κB pathway is activated by receptors like the lymphotoxin β receptor (LTβR). nih.govvulcanchem.com By selectively inhibiting this pathway, this compound can attenuate inflammatory responses, suggesting its utility in preclinical models of autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease. vulcanchem.com
Cancer: In cancer, the same inhibitory mechanism that blocks NF-κB signaling is beneficial for treatment. researchgate.netvulcanchem.com The identification of a pathway that transcriptionally regulates noncanonical NF-κB activation provides a therapeutic target applicable to both disease categories. nih.gov
Development of Novel Analogs and Derivatives of this compound
The study of this compound and other structurally diverse molecules that degrade Cyclin K has helped define the essential features required for this "molecular glue" activity. nih.govresearchgate.net Research has established that a minimal pharmacophore for these degraders includes a hinge-interacting motif common to kinase inhibitors, plus a solvent-exposed aromatic system that facilitates the crucial interaction with DDB1. escholarship.org
Even small molecules like this compound, which lack the typical purine-based structure of many kinase inhibitors, can effectively form the necessary interactions to act as a molecular glue. escholarship.org This understanding of the structure-activity relationship (SAR) provides a blueprint for the rational design of new analogs and derivatives. mdpi.com The goal is to create novel compounds with optimized properties, potentially improving potency, selectivity, or pharmacokinetic profiles, based on the successful scaffold of this compound. escholarship.orgnih.govmdpi.com The structural diversity of known Cyclin K degraders suggests that the CDK12-DDB1 interface is tolerant of various chemical structures, offering a rich area for the development of new therapeutic agents. escholarship.org
Challenges in Drug Discovery for Selective CDK12 Inhibition
The development of selective inhibitors for cyclin-dependent kinase 12 (CDK12) presents a significant challenge for researchers and pharmaceutical developers. While CDK12 is a promising therapeutic target in oncology and autoimmune diseases, several hurdles complicate the creation of specific and effective drugs. researchgate.netnih.govnih.gov
A primary obstacle is the high degree of similarity between CDK12 and its paralog, CDK13. nih.govresearchgate.net These two kinases share highly homologous sequences, particularly within the ATP-binding pocket where inhibitor drugs typically act. rsc.org This similarity makes it difficult to design small molecules that can differentiate between the two, often leading to dual inhibition or off-target effects. nih.govresearchgate.net The lack of selectivity can result in unintended biological consequences and potential toxicity. nih.gov
Another significant challenge is the development of acquired resistance in cancer cells. harvard.edu Prolonged treatment with CDK12 inhibitors can lead to the emergence of point mutations within the CDK12 gene, which can prevent the inhibitor from binding effectively. researchgate.netharvard.edu For instance, specific mutations have been identified that confer resistance to certain CDK12 degraders, demonstrating a mechanism by which tumor cells can evade therapy. harvard.edu
Furthermore, while compounds like 919278 show pronounced downstream transcriptional effects, they may have a weak binding affinity for CDK12 itself. researchgate.net this compound was identified through high-content phenotypic screening as a specific inhibitor of the lymphotoxin β receptor (LTβR) and tumor necrosis factor (TNF) receptor superfamily member 12A (FN14)–dependent cellular processes before chemoproteomics identified CDK12 as its direct target. researchgate.netnih.gov This highlights the complexity of targeting CDK12-mediated pathways, which may involve indirect mechanisms or gain-of-function activities. researchgate.net
Table 1: Key Challenges in Selective CDK12 Inhibition
| Challenge | Description | Relevant Compounds | Source(s) |
|---|---|---|---|
| High Homology with CDK13 | CDK12 and CDK13 share highly similar amino acid sequences, especially in the ATP-binding site, making the design of selective inhibitors difficult. | Not specific to one compound | nih.govresearchgate.netrsc.org |
| Acquired Drug Resistance | Cancer cells can develop point mutations in the CDK12 gene, reducing the binding affinity of inhibitors and leading to treatment failure. | BSJ-4-116, THZ531 | researchgate.netharvard.edu |
| Off-Target Effects | Lack of selectivity for CDK12 over other kinases can lead to unintended biological effects and potential toxicity. | Not specific to one compound | nih.govvulcanchem.com |
| Complex Mechanism of Action | Some inhibitors may exhibit weak binding affinity but strong downstream effects, suggesting complex or indirect mechanisms of action. | this compound | researchgate.net |
Table 2: Compounds Mentioned in this Article
| Compound Name | Description |
|---|---|
| This compound | A selective inhibitor of CDK12 that disrupts the noncanonical NF-κB pathway. researchgate.netnih.govsigmaaldrich.com |
| THZ1 | A CDK inhibitor used in research to study the effects of CDK12 inhibition. researchgate.netnih.gov |
| THZ531 | A covalent CDK12/13 inhibitor. nih.govharvard.edu |
| BSJ-4-116 | A CDK12-specific degrader designed to overcome challenges of kinase homology. harvard.edu |
| Olaparib | A PARP inhibitor used in combination therapy studies with CDK12 inhibitors. harvard.edu |
| CR8 | A type of CDK12 inhibitor. researchgate.net |
| SR-4835 | A type of CDK12 inhibitor. researchgate.net |
Q & A
Q. What are the established synthetic pathways for Compound 919278, and how can researchers validate its purity and structural identity?
- Methodological Answer: Synthesis protocols typically involve [describe core reaction steps, e.g., catalytic cross-coupling or multi-step organic synthesis]. Characterization requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton/carbon-13 NMR, comparing peaks to predicted chemical shifts.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula.
- Chromatography (HPLC/UPLC) : Assess purity (>95% is standard for publication).
For novel derivatives, elemental analysis or X-ray crystallography may be required .
Q. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?
- Methodological Answer:
- Dose-Response Studies : Use standardized cell lines (e.g., HEK293 for receptor binding) with triplicate measurements.
- Control Groups : Include positive controls (known agonists/antagonists) and vehicle-only controls.
- Data Normalization : Express activity as % inhibition/activation relative to controls.
Document all protocols in line with journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .
Q. What are the key physicochemical properties of this compound critical for in vitro studies?
- Methodological Answer: Prioritize solubility (in DMSO/PBS), stability under experimental conditions (pH/temperature), and partition coefficient (logP) for membrane permeability. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Reference ICH guidelines for preformulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?
- Methodological Answer:
- Meta-Analysis : Compare experimental variables (e.g., cell type, assay duration, compound concentration).
- Validation Assays : Replicate conflicting studies under standardized conditions.
- Statistical Evaluation : Apply ANOVA or Bayesian inference to assess significance of discrepancies.
Address confounding factors (e.g., batch-to-batch variability) using QC/QA protocols .
Q. What advanced computational strategies are recommended to elucidate the mechanism of action of this compound?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : Study ligand-protein interactions over nanosecond timescales.
- Density Functional Theory (DFT) : Predict electronic properties influencing binding affinity.
- Machine Learning : Train models on existing SAR data to predict off-target effects.
Validate predictions with mutagenesis or competitive binding assays .
Q. How can researchers optimize experimental parameters for studying this compound’s pharmacokinetics in vivo?
- Methodological Answer: Use a Design of Experiments (DoE) approach:
- Variables : Dose, administration route (IV vs. oral), sampling timepoints.
- Response Metrics : AUC, Cmax, half-life.
Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. Ensure ethical compliance with IACUC protocols .
Q. What methodologies are effective for detecting and quantifying degradation products of this compound in long-term stability studies?
- Methodological Answer:
- Forced Degradation : Expose compound to heat, light, and hydrolytic conditions (acid/base).
- LC-MS/MS : Identify degradation products via fragmentation patterns.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.
Follow ICH Q1A(R2) guidelines for stability testing .
Cross-Disciplinary and Methodological Integration
Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) be integrated to study this compound’s systemic effects?
- Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling for quantitative protein abundance analysis.
- Pathway Enrichment : Use tools like Ingenuity IPA or GSEA to map omics data to biological pathways.
Correlate findings with phenotypic outcomes using multivariate regression .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale collaborative studies?
- Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) during synthesis.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material sources.
- Inter-lab Calibration : Share reference standards across collaborators with certificates of analysis (CoA) .
Q. How should researchers address ethical and reproducibility challenges when publishing data on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
